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Compound of Interest

Compound Name: 2-Methyl-1-dodecanol

Cat. No.: B7894582

This technical guide provides a comprehensive overview of (S)-(-)-2-Methyl-1-dodecanol, a
chiral long-chain alcohol with potential applications in research and drug development. The
document details its chemical identifiers, physicochemical properties, and explores its potential
applications based on the characteristics of related compounds. Methodologies for its synthesis
and analysis, as well as its potential role in antimicrobial formulations and drug delivery
systems, are also discussed.

Chemical Identifiers and Physicochemical
Properties

(S)-(-)-2-Methyl-1-dodecanol is the (S)-enantiomer of 2-Methyl-1-dodecanol. While a specific
CAS number for the (S)-(-) enantiomer is not consistently reported in major databases, the
racemic mixture is well-documented. For the purpose of specific identification of the S-
enantiomer, the PubChem Compound ID (CID) is the most reliable identifier.

Table 1: Chemical Identifiers for 2-Methyl-1-dodecanol and its (S)-enantiomer
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Racemic 2-Methyl-1-

(S)-(-)-2-Methyl-1-

Identifier
dodecanol dodecanol
Not explicitly assigned; often
CAS Number 22663-61-2[1][2] referenced under the racemic
CAS.
PubChem CID 42265[2] 11252645
IUPAC Name 2-methyldodecan-1-ol[2] (2S)-2-methyldodecan-1-ol
Molecular Formula C13H280[1][2] C13H280
Molecular Weight 200.36 g/mol [2] 200.36 g/mol
SCHAAFQMJJWGJIM- SCHAAFQMJJWGJIM-
InChlKey
UHFFFAOYSA-N][3] ZDUSSCGKSA-N
2-methyldodecan-1-ol, 2- (S)-2-Methyl-1-dodecanol,
Synonyms

methyldodecyl alcohol[1][2]

(-)-2-Methyl-1-dodecanol

Table 2: Computed Physicochemical Properties of 2-Methyl-1-dodecanol

Property Value
XLogP3-AA 5.6
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 1
Rotatable Bond Count 10

Exact Mass

200.214015 g/mol

Monoisotopic Mass

200.214015 g/mol

Topological Polar Surface Area 20.2 A2

Heavy Atom Count 14

Complexity 101
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These computed properties suggest that (S)-(-)-2-Methyl-1-dodecanol is a lipophilic molecule
with limited aqueous solubility, a characteristic feature of long-chain fatty alcohols.

Potential Applications in Drug Development

While specific research on (S)-(-)-2-Methyl-1-dodecanol is limited, the broader class of long-
chain and branched-chain fatty alcohols has established roles in pharmaceutical formulations.
These applications provide a strong indication of the potential utility of this specific chiral
alcohol.

Antimicrobial Activity

Long-chain fatty alcohols are known to possess antimicrobial properties. Their mechanism of
action is often attributed to their ability to disrupt the bacterial cell membrane, leading to
increased permeability and leakage of cellular contents. The antibacterial activity is influenced
by the length of the aliphatic carbon chain. Studies on straight-chain alcohols have shown that
those with 10 to 13 carbons often exhibit the highest activity against bacteria such as
Staphylococcus aureus.[4][5][6] For instance, 1-dodecanol has demonstrated significant
antibacterial effects.[4][5] The introduction of a methyl branch, as in 2-methyl-1-dodecanol,
may modulate this activity by altering the molecule's interaction with the lipid bilayer of bacterial
membranes. The chirality of the molecule could further influence its specific interactions with
membrane components, potentially leading to differences in antimicrobial potency between the
(S) and (R) enantiomers.

A proposed general mechanism for the antimicrobial action of long-chain alcohols is depicted
below.

intercalates into lipid bilayer
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Caption: Hypothetical mechanism of antimicrobial action of (S)-(-)-2-Methyl-1-dodecanol.

Drug Delivery Systems

Branched-chain fatty alcohols are valuable excipients in topical and transdermal drug delivery
systems.[7] They can act as penetration enhancers, facilitating the transport of active
pharmaceutical ingredients (APIs) across the stratum corneum, the outermost layer of the skin.
[8] Their lipophilic nature allows them to integrate into the lipid matrix of the skin, temporarily
disrupting its barrier function and thereby increasing drug permeation.

Furthermore, branched-chain fatty alcohols can be incorporated into nanoassemblies, such as
solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), to improve the oral
bioavailability of poorly soluble drugs.[7][9] The branched structure can influence the packing of
the lipid matrix in these nanoparticles, potentially leading to higher drug loading and controlled
release profiles.[7] The chirality of (S)-(-)-2-Methyl-1-dodecanol could offer advantages in the
formulation of more stable and efficient drug delivery systems due to specific stereoselective
interactions with other chiral components of the formulation or with biological membranes.

Below is a conceptual diagram illustrating the role of a branched-chain fatty alcohol in a topical
drug delivery system.

Topical Formulation
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Caption: Conceptual model of (S)-(-)-2-Methyl-1-dodecanol as a penetration enhancer in
topical drug delivery.
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Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of (S)-(-)-2-Methyl-1-dodecanol
are not readily available in the public domain. However, based on established methods for the
synthesis of chiral alcohols and the characterization of long-chain alcohols, the following
sections provide representative methodologies.

Hypothetical Enantioselective Synthesis

The synthesis of (S)-(-)-2-Methyl-1-dodecanol can be approached through the
enantioselective reduction of the corresponding aldehyde, 2-methyldodecanal. Biocatalytic
methods, such as using baker's yeast, have been successfully employed for the
enantioselective synthesis of other (S)-2-methyl-1-alkanols.[10]

Objective: To synthesize (S)-(-)-2-Methyl-1-dodecanol via the enantioselective reduction of 2-
methyldodecanal using a chiral reducing agent. A well-established method for this type of
transformation is the Corey-Bakshi-Shibata (CBS) reduction.

Materials:

2-Methyldodecanal

e (S)-2-Methyl-CBS-oxazaborolidine

o Borane-dimethyl sulfide complex (BMS)

e Anhydrous tetrahydrofuran (THF)

e Methanol

e 1 M Hydrochloric acid

» Saturated sodium bicarbonate solution

e Saturated sodium chloride solution (brine)

e Anhydrous magnesium sulfate
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 Silica gel for column chromatography
e Hexane and ethyl acetate for elution

Procedure:

A solution of (S)-2-Methyl-CBS-oxazaborolidine (0.1 equivalents) in anhydrous THF is cooled
to -20 °C under an inert atmosphere (e.g., argon).

o Borane-dimethyl sulfide complex (1.1 equivalents) is added dropwise to the CBS solution,
and the mixture is stirred for 10 minutes.

o A solution of 2-methyldodecanal (1.0 equivalent) in anhydrous THF is added dropwise over
30 minutes, maintaining the temperature at -20 °C.

e The reaction is monitored by thin-layer chromatography (TLC) until the starting aldehyde is
consumed.

e The reaction is quenched by the slow addition of methanol, followed by 1 M hydrochloric
acid.

o The mixture is allowed to warm to room temperature and then extracted with ethyl acetate.

» The combined organic layers are washed with saturated sodium bicarbonate solution, water,
and brine.

e The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is
removed under reduced pressure.

e The crude product is purified by silica gel column chromatography using a gradient of
hexane and ethyl acetate to yield (S)-(-)-2-Methyl-1-dodecanol.

A workflow for this synthesis is presented below.
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Caption: General workflow for the enantioselective synthesis of (S)-(-)-2-Methyl-1-dodecanol.

Characterization

The synthesized (S)-(-)-2-Methyl-1-dodecanol would be characterized using standard
spectroscopic techniques to confirm its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
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e 'H NMR: The proton NMR spectrum is expected to show characteristic signals for the
different types of protons in the molecule. The chemical shifts, integration, and splitting
patterns would confirm the structure. For example, the protons of the CH20H group would
appear as a doublet, coupled to the adjacent CH proton. The long alkyl chain would show a
complex multiplet in the upfield region.

e 13C NMR and DEPT: The carbon-13 NMR spectrum, along with DEPT-90 and DEPT-135
experiments, would identify the number of different carbon environments and distinguish
between CHs, CHz, CH, and quaternary carbons.[11]

Mass Spectrometry (MS):

o Gas chromatography-mass spectrometry (GC-MS) can be used to determine the molecular
weight and fragmentation pattern of the compound, further confirming its identity.

Chiral High-Performance Liquid Chromatography (HPLC):

» To determine the enantiomeric excess (e.e.) of the synthesized product, chiral HPLC is
employed. A chiral stationary phase is used to separate the (S) and (R) enantiomers, and the
relative peak areas are used to calculate the e.e.

Conclusion

(S)-(-)-2-Methyl-1-dodecanol is a chiral long-chain alcohol with significant potential in the
fields of antimicrobial research and pharmaceutical sciences, particularly in the development of
advanced drug delivery systems. While specific data on this enantiomer is scarce, the well-
documented properties of related long-chain and branched-chain fatty alcohols provide a solid
foundation for its exploration. The methodologies for its enantioselective synthesis and
characterization are well-established in organic chemistry. Further research into the specific
biological activities of (S)-(-)-2-Methyl-1-dodecanol is warranted to fully elucidate its potential
and pave the way for its application in novel therapeutic strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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